Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

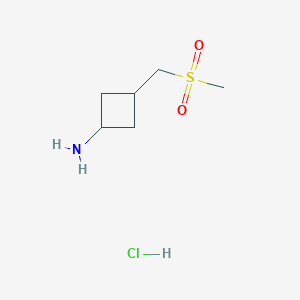

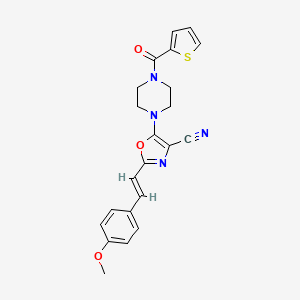

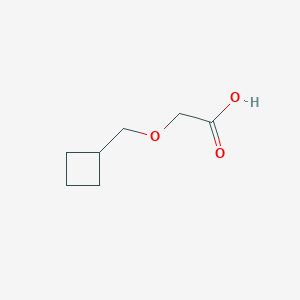

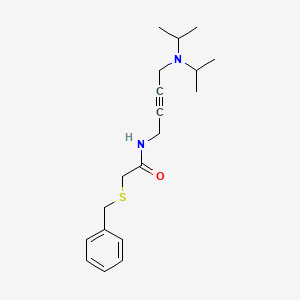

“Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid” is a chemical compound with the empirical formula C13H18N2O4 . It is also known as “(S)-3-(Boc-amino)-3-(3-pyridyl)propionic acid” or "D-Boc-3-(3-pyridyl)-β-alanine" . It is used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)NC@@H=O)c1cccnc1 . This indicates that the compound contains a pyridyl group attached to a butyric acid backbone, with a Boc (tert-butoxycarbonyl) protecting group on the amino group . Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 266.29 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is utilized in peptide synthesis due to its resistance to racemization. The N-Boc moiety is particularly important for protecting amines during peptide synthesis. The tert-butoxycarbonyl group can be cleaved using acids like trifluoroacetic acid at room temperature, making it a versatile protecting group for amino acids in Merrifield’s solid phase peptide synthesis. This stability and ease of deprotection make N-Boc-protected amino acids valuable for synthesizing multifunctional targets in a controlled manner (Heydari et al., 2007).

Synthesis of tert-Butyl Esters

This compound is also effective in the synthesis of tert-butyl esters of N-protected amino acids. The reaction with tert-butyl fluorocarbonate (Boc-F) is efficient at room temperature, providing a mild method for preparing tert-butyl esters, which are crucial intermediates in organic synthesis and drug development (Loffet et al., 1989).

Role in Amino Acid Derivative Synthesis

The compound is involved in the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids and other amino acid derivatives, such as amino esters and amino alcohols. These derivatives are pivotal for creating modified peptides and biologically active heterocyclic derivatives, showcasing the versatility of this compound in synthesizing complex organic molecules (Baburaj & Thambidurai, 2012).

Electrophilic Amination

Electrophilic amination methodology uses this compound for introducing NH-Boc groups into amino acids and their derivatives. This process is crucial for generating Boc-hydrazino derivatives, which are essential intermediates in the synthesis of peptide-based drugs and other bioactive compounds (Baburaj & Thambidurai, 2012).

Surface Modification and Coupling Reactions

This chemical is used in surface chemistry for the preparation and modification of amine-terminated monolayers on carbon surfaces. The Boc group plays a key role in protecting amine groups during the grafting process, which is essential for subsequent coupling reactions and the creation of functionalized surfaces with specific chemical properties (Lee et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWWEGRTQTXLFX-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2873870.png)

![6-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2873878.png)